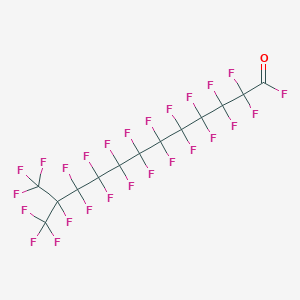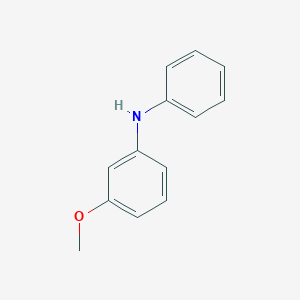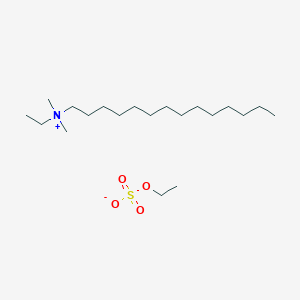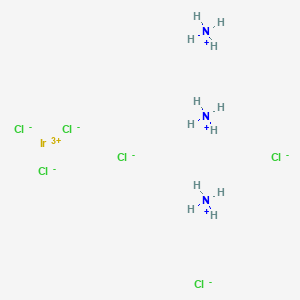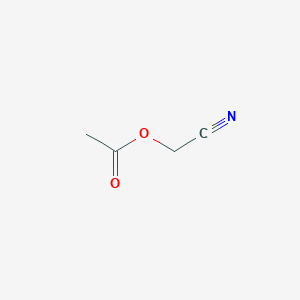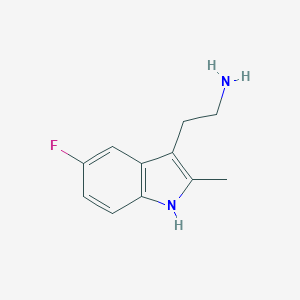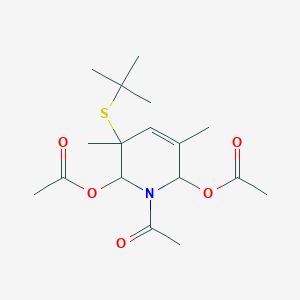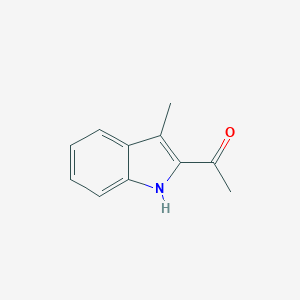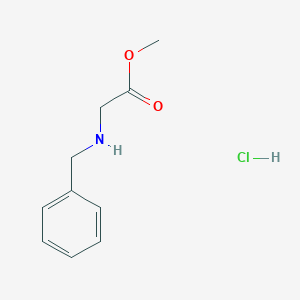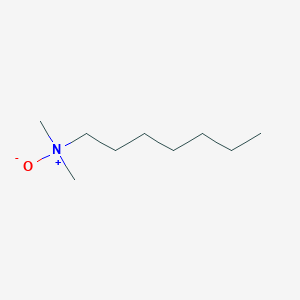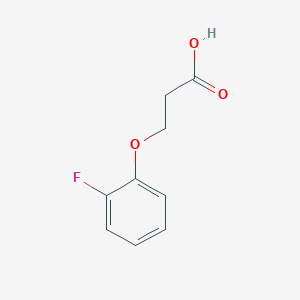
3-(2-氟苯氧基)丙酸
描述
3-(2-fluorophenoxy)propanoic acid is a chemical compound that is part of a broader class of organic compounds containing a phenoxy group attached to a propanoic acid moiety. The presence of the fluorine atom on the aromatic ring can significantly affect the chemical and physical properties of the compound, as well as its reactivity.
Synthesis Analysis
The synthesis of compounds related to 3-(2-fluorophenoxy)propanoic acid can involve various chemical reactions. For instance, the synthesis of organotin esters of a structurally similar compound, (E)-3-(3-fluorophenyl)-2-(4-chlorophenyl)-2-propenoic acid, has been achieved and characterized by spectroscopic methods . Although not the exact compound , this study provides insight into the types of reactions and characterizations that might be involved in synthesizing 3-(2-fluorophenoxy)propanoic acid.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(2-fluorophenoxy)propanoic acid has been studied using various spectroscopic techniques. For example, the crystal structure of a tin complex derived from a related fluorophenyl propenoic acid was determined by X-ray single crystal analysis, showing a tetrahedral geometry around the tin atom . This suggests that detailed molecular structure analysis of 3-(2-fluorophenoxy)propanoic acid could be performed using similar methods.
Chemical Reactions Analysis
The reactivity of the fluorophenol moiety, which is part of the 3-(2-fluorophenoxy)propanoic acid structure, has been studied in the context of enzymatic hydroxylation. The regioselectivity and rate of ortho-hydroxylation of 3-fluorophenol by phenol hydroxylase are pH-dependent, which could have implications for the reactivity of 3-(2-fluorophenoxy)propanoic acid under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(2-fluorophenoxy)propanoic acid can be inferred from studies on related compounds. For instance, the vibrational spectra of 2-(4-fluorobenzylideneamino) propanoic acid were studied using density functional theory, which could provide a basis for understanding the vibrational properties of 3-(2-fluorophenoxy)propanoic acid . Additionally, the inhibition of acetylcholinesterase by 1-halo-3-phenoxy-2-propanones indicates that the phenoxy and halo groups can significantly impact the biological activity of these compounds .
科学研究应用
多苯并恶嗪合成中的苯乙酸: 结构与 3-(2-氟苯氧基)丙酸相似的苯乙酸(3-(4-羟苯基)丙酸)已被探索作为一种可再生的结构单元,用于增强分子在苯并恶嗪环形成中的反应性。这种方法为传统方法提供了可持续的替代方案,为材料科学中的广泛应用铺平了道路 (Acerina Trejo-Machin 等人,2017).
合成方法: 吴丽环(2006)的一项研究描述了使用相转移催化合成对氟苯氧基丙酸,其结构与 3-(2-氟苯氧基)丙酸相关。该方法可能与 3-(2-氟苯氧基)丙酸本身的合成相关 (吴丽环,2006).
光降解研究: 在不同照射波长下研究了西草氟,其包含与 3-(2-氟苯氧基)丙酸相似的分子,在水中的光降解。该研究提供了对相关化合物环境稳定性和降解途径的见解 (M. V. Pinna 和 A. Pusino,2011).
土壤胶体相互作用: 对西草氟丁与土壤胶体的稳定性和相互作用的研究,其中包括与 3-(2-氟苯氧基)丙酸相似的结构,提供了对这些化合物环境行为的见解 (M. V. Pinna 等人,2008).
抗炎特性: 对从杜仲叶中分离的酚类化合物(包括与 3-(2-氟苯氧基)丙酸结构相关的化合物)的研究表明具有潜在的抗炎活性。这表明可能的药物应用 (夏磊仁等人,2021).
氟取代有机锡(IV)羧酸盐: 对氟取代有机锡(IV)羧酸盐(其中 3-(2-氟苯氧基)丙酸可以是前体)的合成和生化活性的研究显示了潜在的抗 HCV 活性,表明了药物应用 (F. Shah 等人,2016).
用荧光团进行生化研究: 将与 3-(2-氟苯氧基)丙酸结构相似的荧光团生物合成地整合到蛋白质的特定位点,为研究蛋白质结构和相互作用提供了工具 (D. Summerer 等人,2006).
食品接触材料中的安全性评估: 相关化合物 3H-全氟-3-[(3-甲氧基-丙氧基)丙酸] 在食品接触材料中的风险评估表明了解类似化合物的毒性和安全性特征的重要性 (A. Andon 等人,2011).
药物质量控制中的分析方法: 使用分析方法来控制与 3-(2-氟苯氧基)丙酸相关的活性药物成分的质量,突出了药物应用中精确质量控制的重要性 (V. O. Zubkov 等人,2016).
水性体系中的光解: 对西草氟(其包含相似的分子结构)的光降解的研究提供了对相关化合物稳定性和环境归宿的见解 (M. V. Pinna 和 A. Pusino,2011).
安全和危害
作用机制
Target of Action
The primary target of 3-(2-fluorophenoxy)propanoic Acid is the enzyme 2-dehydro-3-deoxyphosphooctonate aldolase . This enzyme plays a crucial role in the biosynthesis of aromatic amino acids in bacteria, making it a potential target for antibacterial drugs .
Mode of Action
It is believed to interact with its target enzyme, inhibiting its function . This inhibition disrupts the biosynthesis of aromatic amino acids, which are essential for bacterial growth and survival .
Biochemical Pathways
The affected biochemical pathway is the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in bacteria . By inhibiting the enzyme 2-dehydro-3-deoxyphosphooctonate aldolase, 3-(2-fluorophenoxy)propanoic Acid disrupts this pathway, leading to a deficiency of these essential amino acids and ultimately inhibiting bacterial growth .
Pharmacokinetics
Like many carboxylic acids, it is expected to undergo metabolism via conversion to its coenzyme a (coa) derivative, which participates in various metabolic pathways
Result of Action
The molecular and cellular effects of 3-(2-fluorophenoxy)propanoic Acid’s action are primarily the result of its inhibition of the shikimate pathway. This leads to a deficiency of aromatic amino acids, which are essential for protein synthesis and other cellular functions. As a result, bacterial growth is inhibited .
属性
IUPAC Name |
3-(2-fluorophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFQCXHHEIUZPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364256 | |
| Record name | 3-(2-fluorophenoxy)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenoxy)propanoic Acid | |
CAS RN |
2967-72-8 | |
| Record name | 3-(2-fluorophenoxy)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-fluorophenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of 3-(2-fluorophenoxy)propanoic acid and how does it influence its crystal formation?
A1: 3-(2-Fluorophenoxy)propanoic acid consists of a benzene ring with a fluorine atom attached at the second position. This ring is connected to a propanoic acid moiety via an oxygen atom. [] The molecule forms a specific conformation where the dihedral angle between the carboxyl group (part of the propanoic acid) and the benzene ring is 79.4 degrees. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

